molecular formula C18H18N4O3 B2928884 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2034437-64-2

2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2928884
CAS No.: 2034437-64-2
M. Wt: 338.367
InChI Key: PUESPGFWHKFFMN-UHFFFAOYSA-N
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Description

Product Overview 2-(1,2-Benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one is a small molecule research compound with the CAS Registry Number 2034437-64-2 . It has a molecular formula of C18H18N4O3 and a molecular weight of 338.36 g/mol . This compound features a benzoxazole scaffold linked via an ethanone chain to a piperidine ring, which is further substituted with a pyridazin-3-yloxy group. Computed properties include an XLogP3 of 1.6 and a topological polar surface area of 81.4 Ų . Research Significance and Potential Applications While the specific biological profile and mechanism of action of this compound are not fully elucidated in the available literature, its structure provides clues to its potential research value. The 1,2-benzoxazole (also known as benzisoxazole) moiety is a privileged structure in medicinal chemistry, found in compounds with a range of pharmacological activities. For instance, derivatives containing this scaffold have been investigated as antagonists for central nervous system targets such as dopamine D2 and serotonin 5-HT2 receptors, suggesting potential utility in neuropharmacological research . The presence of both the benzoxazole and the piperidine-pyridazine substructure makes it a compound of interest for exploring new chemical space in drug discovery and for investigating interactions with various enzymatic or receptor targets. Usage Note This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-18(11-15-14-6-1-2-7-16(14)25-21-15)22-10-4-5-13(12-22)24-17-8-3-9-19-20-17/h1-3,6-9,13H,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUESPGFWHKFFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole and pyridazine intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include:

    Benzoxazole synthesis: Often involves the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Pyridazine synthesis: Typically involves the reaction of hydrazines with diketones or other suitable precursors.

    Coupling reactions: May involve the use of coupling agents like EDCI or DCC to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural Analogues in Antipsychotic Agents

Risperidone
  • Structure : 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.
  • Key Differences: Core Heterocycle: Risperidone contains a benzisoxazole fused to a pyrido-pyrimidinone system, whereas the target compound lacks this fusion. Substituents: The piperidine ring in risperidone is linked to an ethyl chain and a pyrimidinone group, while the target compound features a pyridazin-3-yloxy substituent.
  • Pharmacology : Binds to dopamine D2 and serotonin 5-HT2A receptors, used in schizophrenia treatment. Molecular weight: 410 g/mol; dosage range: 2–10 mg/day .
Paliperidone
  • Structure : 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.
  • Key Differences :
    • Hydroxy Group : Paliperidone has a hydroxyl group enhancing solubility, absent in the target compound.
    • Pharmacokinetics : Improved bioavailability compared to risperidone due to reduced CYP450 metabolism .
Iloperidone
  • Structure : 1-[4-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethan-1-one.
  • Key Differences :
    • Substituents : Iloperidone has a methoxyphenyl-propoxy group instead of the pyridazin-3-yloxy moiety.
    • Applications : Approved for schizophrenia; targets dopamine and serotonin receptors with lower extrapyramidal side effects .

Fungicidal and Agrochemical Analogues

Patent Example (EP 2 585 462 B1)
  • Structure : 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives.
  • Key Differences :
    • Heterocyclic Core : Thiazole and dihydroisoxazole substituents instead of benzoxazole and pyridazine.
    • Applications : Used as fungicides for crop protection, highlighting the role of piperidine-linked heterocycles in agrochemical design .

Structural and Conformational Analysis

  • Piperidine Puckering : The pyridazin-3-yloxy substituent in the target compound may influence piperidine ring puckering, as described by Cremer and Pople coordinates (e.g., amplitude and phase parameters). This conformational flexibility could impact receptor binding compared to rigid analogs like risperidone .

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C17H18N4O2C_{17}H_{18}N_{4}O_{2}, and its structure consists of a benzoxazole ring fused with a piperidine moiety linked to a pyridazine group. This unique arrangement is thought to contribute to its biological effects.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs, particularly those containing benzoxazole and piperidine derivatives, exhibit notable antimicrobial activities. For instance, derivatives of 3-(2-benzoxazol-5-yl)alanine have been tested against various bacterial strains, showing varying degrees of effectiveness. The minimal inhibitory concentrations (MIC) for active compounds ranged significantly, highlighting the structure–activity relationship (SAR) that influences their efficacy .

CompoundMIC (µg/mL)Activity
Compound 615Active against Bacillus subtilis
Compound 710Active against E. coli
Compound 912Active against Pichia pastoris

Antiviral and Antimalarial Activities

Certain benzoxazole derivatives have been reported to possess antiviral and antimalarial properties. For example, studies have shown that these compounds can inhibit viral replication in vitro and exhibit activity against malaria parasites, suggesting a broad spectrum of antimicrobial capabilities .

CNS Activity

The compound's structural components suggest potential activity in the central nervous system (CNS). Similar compounds have been investigated for their antipsychotic effects, demonstrating significant binding affinity to serotonin receptors and dopamine receptors . This dual action may contribute to reduced side effects typically associated with conventional antipsychotics.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of benzoxazole derivatives, several compounds were evaluated against Bacillus subtilis and E. coli. The results indicated that modifications in the piperidine ring significantly influenced the antimicrobial activity, with electron-donating substituents enhancing efficacy .

Study 2: CNS Effects

A related investigation focused on the impact of benzoxazole derivatives on behavioral models in rats. Compounds similar to the target molecule showed promise in reducing amphetamine-induced behaviors without typical neuroleptic side effects, indicating potential for therapeutic use in treating schizophrenia .

The biological activity of This compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
  • Receptor Binding : The compound may interact with neurotransmitter receptors in the CNS, modulating neurotransmission and exhibiting psychoactive effects.

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